molecular formula C12H19N3 B1277443 1-(2-Pyridin-4-ylethyl)-1,4-diazepane CAS No. 887833-52-5

1-(2-Pyridin-4-ylethyl)-1,4-diazepane

Cat. No. B1277443
M. Wt: 205.3 g/mol
InChI Key: RBIHGLXGQQWYEA-UHFFFAOYSA-N
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Description

The compound "1-(2-Pyridin-4-ylethyl)-1,4-diazepane" is a heterocyclic structure that is part of a broader class of compounds known for their potential in medicinal chemistry and material science. The papers provided discuss various synthetic methods and properties of related heterocyclic compounds, which can offer insights into the synthesis, structure, and reactivity of 1,4-diazepane derivatives.

Synthesis Analysis

The synthesis of heterocyclic structures related to 1,4-diazepane derivatives has been explored through various methods. A novel four-component Ugi-type reaction has been developed to synthesize heterocyclic structures containing a pyrrolo[1,2-a][1,4]diazepine fragment, demonstrating the versatility of this approach for creating variously substituted compounds . Additionally, a multicomponent reaction involving 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes has been described for the stereoselective synthesis of 1,4-diazepane derivatives, highlighting an efficient, user-friendly solvent- and catalyst-free procedure . These methods could potentially be adapted for the synthesis of "1-(2-Pyridin-4-ylethyl)-1,4-diazepane."

Molecular Structure Analysis

The molecular structure of diazepine derivatives has been studied using NMR spectroscopy and X-ray crystallography. For instance, the structure of 5,6-dihydrodipyrrolo[1,2-d;2',1'-g][1,4]diazepin-11-one showed unexpected conjugation and less planarity compared to related compounds . These techniques are crucial for understanding the electronic and spatial configuration of the diazepine ring, which influences the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of diazepine derivatives varies depending on their substitution patterns and electronic properties. For example, the diazepinone derivative was found to be unreactive to electrophiles but could be deoxygenated with lithium aluminium hydride . Photolysis of azido- or tetrazolo-pyridines has been used to obtain stable 1H-1,3-diazepines, demonstrating the potential for photochemical reactions in the synthesis of diazepine derivatives . These findings suggest that "1-(2-Pyridin-4-ylethyl)-1,4-diazepane" may also undergo specific chemical transformations that could be exploited for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The papers suggest that the planarity, conjugation, and presence of substituents on the diazepine ring can affect properties such as solubility, stability, and reactivity . The synthesis of optically pure azaheterocycle-fused [1,3]diazepines also indicates the importance of stereochemistry in determining the compound's properties . These aspects are essential for the design of diazepine-based drugs and materials with desired characteristics.

Scientific Research Applications

  • Catalysis and Organometallic Chemistry :

    • It has been used in the synthesis and characterization of scandium, yttrium, and lanthanum benzyl and alkynyl complexes, which show promise in the Z-selective catalytic linear dimerization of phenylacetylenes (Ge, Meetsma, & Hessen, 2009).
    • Iron(II) complexes containing this ligand have been synthesized and characterized, offering insights into their geometric and magnetic properties, potentially relevant for spin crossover (SCO) behavior (Schmidt et al., 2013).
  • Organic Synthesis and Medicinal Chemistry :

    • It is involved in the synthesis of hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives using l-phenylalanine triflate as an organocatalyst. These compounds are of significant interest in pharmaceutical research (Jiang et al., 2017).
  • Environmental Chemistry and Green Technology :

    • Nickel(II) complexes of the ligand have been investigated for the fixation of atmospheric CO2, showcasing a novel approach for converting CO2 into a value-added product. This research contributes to the development of sustainable and environmentally friendly technologies (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).
  • Material Science and Nanotechnology :

    • The compound plays a role in the synthesis of various metal complexes with potential applications in materials science. For example, manganese(II) complexes of this ligand have been studied for their catalytic activity in olefin epoxidation, indicating potential applications in the development of new catalytic materials (Saravanan, Sankaralingam, & Palaniandavar, 2014).
  • Chemical Engineering and Process Development :

    • It has been used in the scalable synthesis of H3 receptor antagonists, illustrating its role in the development of efficient and cost-effective pharmaceutical manufacturing processes (Pippel et al., 2011).
  • Heterocyclic Chemistry :

    • Research on its applications in the synthesis of various heterocyclic compounds, such as diazepanes and pyridines, has shown its versatility in creating biologically active molecules (Palchykov & Gaponov, 2020).

Future Directions

The future directions in the research of pyridine compounds include finding new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic . The development of a robust method allowing the selective introduction of multiple functional groups to pyridine is also a priority .

properties

IUPAC Name

1-(2-pyridin-4-ylethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-5-13-8-11-15(9-1)10-4-12-2-6-14-7-3-12/h2-3,6-7,13H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIHGLXGQQWYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429001
Record name 1-(2-pyridin-4-ylethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridin-4-ylethyl)-1,4-diazepane

CAS RN

887833-52-5
Record name 1-(2-pyridin-4-ylethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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